4-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide

Vue d'ensemble

Description

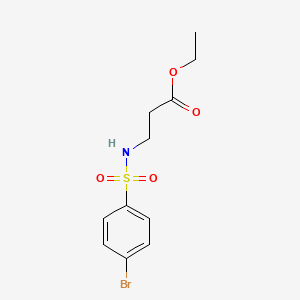

“4-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide” is a chemical compound with the molecular formula C15H16BrNO4S . It has a molecular weight of 386.26 . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula C15H16BrNO4S . The InChI Key for this compound is YYLDNQJUMNGLLQ-UHFFFAOYSA-N .Applications De Recherche Scientifique

Photosensitive Protecting Groups

4-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide has been studied in the context of photosensitive protecting groups. Photosensitive protecting groups are chemical groups that can be attached to a functional group in a molecule to protect it from undesired reactions during a chemical synthesis. Upon exposure to light, these protecting groups can be removed, unveiling the functional group they protected. This method shows promise for synthetic chemistry by offering a controlled means to protect and deprotect functional groups with light, enhancing the selectivity and yield of chemical reactions (Amit, Zehavi, & Patchornik, 1974).

Brominated Flame Retardants

The compound is also relevant in studies concerning brominated flame retardants (BFRs). Research has focused on novel brominated flame retardants' occurrence in indoor air, dust, consumer goods, and food. These studies reveal significant knowledge gaps regarding the environmental fate, toxicity, and human exposure to such compounds. High concentrations of specific brominated flame retardants have been frequently reported, raising concerns about potential health and environmental impacts. This underscores the urgent need for comprehensive research on the occurrence, toxicity, and environmental behavior of these compounds (Zuiderveen, Slootweg, & de Boer, 2020).

Environmental Impact of Brominated Compounds

There's an emphasis on understanding the environmental impact of brominated compounds, including those similar to this compound. Studies have shown that polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are produced during the combustion of brominated flame retardants and can also occur as contaminants. These compounds are structurally similar to the more widely known polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs), and they share similar toxicological profiles. The review highlights the need for further research into the health effects, exposure scenarios, and environmental fate of PBDDs and PBDFs, given their potential for increasing human and wildlife exposure (Birnbaum, Staskal, & Diliberto, 2003).

Mécanisme D'action

Target of Action

4-Bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide primarily targets carbonic anhydrases (CAs) , specifically isoforms such as CA II and CA VII . These enzymes play crucial roles in regulating pH and ion balance in various tissues, making them important for processes like respiration and acid-base homeostasis.

Mode of Action

The compound acts as an inhibitor of carbonic anhydrases. By binding to the active site of these enzymes, it prevents the conversion of carbon dioxide and water into bicarbonate and protons. This inhibition disrupts the normal function of the enzyme, leading to altered pH levels and ion transport in cells .

Biochemical Pathways

The inhibition of carbonic anhydrases affects several biochemical pathways, including:

- Ion transport : Changes in proton concentration can influence various ion channels and transporters, affecting cellular activities .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

Result of Action

At the molecular level, the inhibition of carbonic anhydrases leads to:

- Potential therapeutic effects : Depending on the context, this inhibition can be beneficial in conditions like glaucoma, epilepsy, and certain cancers .

Action Environment

Environmental factors influencing the compound’s action include:

Propriétés

IUPAC Name |

4-bromo-N-[(2,4-dimethoxyphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO4S/c1-20-13-6-3-11(15(9-13)21-2)10-17-22(18,19)14-7-4-12(16)5-8-14/h3-9,17H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYYFBRKZOTQIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B3074872.png)

![Ethyl 2-[6-methyl-4-oxo-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate](/img/structure/B3074876.png)

![N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-chlorobenzoyl)thiourea](/img/structure/B3074918.png)

![2-Hexanoyl-3-(4-methoxyphenyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B3074935.png)